molecular formula C8H6ClF3Zn B1602150 3-(Trifluoromethyl)benzylzinc chloride CAS No. 480438-42-4

3-(Trifluoromethyl)benzylzinc chloride

Cat. No.: B1602150
CAS No.: 480438-42-4
M. Wt: 260 g/mol
InChI Key: UEALDMCKGWKINH-UHFFFAOYSA-M
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Description

3-(Trifluoromethyl)benzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula C8H6ClF3Zn and a molecular weight of 259.97 g/mol . It is known for its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Trifluoromethyl)benzylzinc chloride involves the reaction of 3-(trifluoromethyl)benzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzylzinc chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include palladium or nickel catalysts for coupling reactions, and various electrophiles for nucleophilic substitution . The reactions are typically carried out under inert conditions to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the product is typically a new carbon-carbon bond between the benzyl group and the electrophile .

Scientific Research Applications

3-(Trifluoromethyl)benzylzinc chloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzylzinc chloride involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the chloride, stabilizing the benzyl group and making it more reactive towards electrophiles. This allows for efficient formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)benzylzinc chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .

Properties

IUPAC Name

chlorozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3.ClH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEALDMCKGWKINH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C(F)(F)F.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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